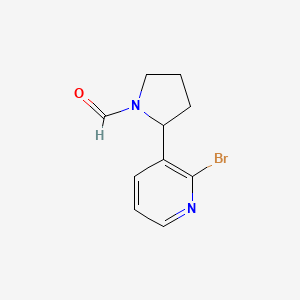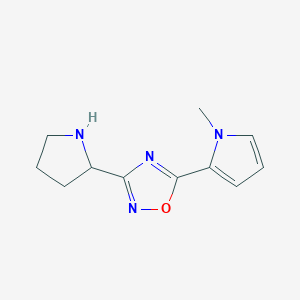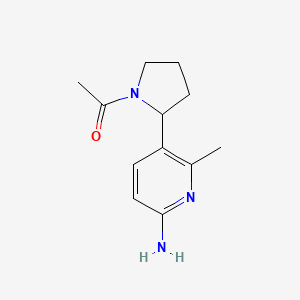
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The tert-butyl and methylsulfonyl groups attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a pyrrole ring. One common method is the reaction of a pyrrole derivative with tert-butyl chloride and methylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl and methylsulfonyl groups into the pyrrole ring in a controlled manner, ensuring consistent product quality and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Pyrrole derivatives with different substituents replacing the tert-butyl or methylsulfonyl groups.
Scientific Research Applications
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The tert-butyl and methylsulfonyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-3-(methylsulfonyl)benzene
- 2-(tert-Butyl)-3-(methylsulfonyl)indole
Uniqueness
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of tert-butyl and methylsulfonyl groups attached to the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-tert-butyl-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C9H15NO2S/c1-9(2,3)8-7(5-6-10-8)13(4,11)12/h5-6,10H,1-4H3 |
InChI Key |
YLVUNDFGVLJPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CN1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


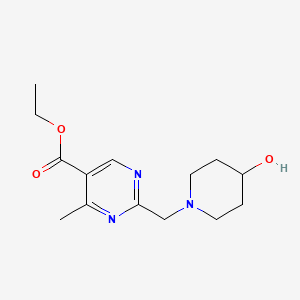



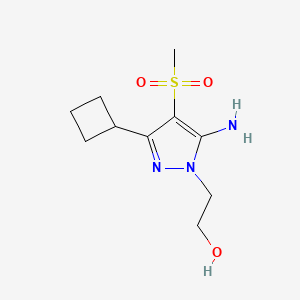
![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)
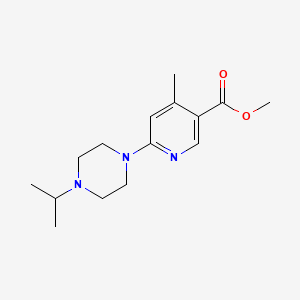
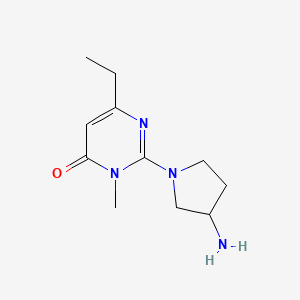
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

